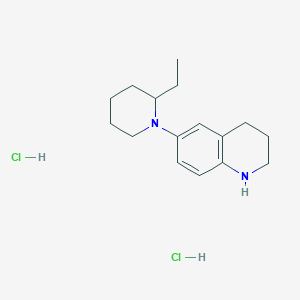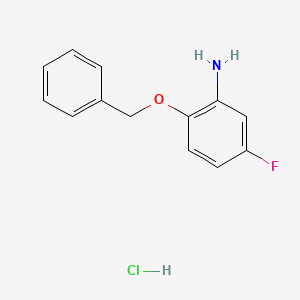
2-(Benzyloxy)-5-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Benzyloxy)-5-fluoroaniline hydrochloride” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-5-fluoroaniline hydrochloride” are not available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-5-fluoroaniline hydrochloride” would depend on its specific structure. Anilines are typically solid at room temperature and have higher boiling points than their parent hydrocarbons .Applications De Recherche Scientifique
Cancer Research : 2-(Benzyloxy)-5-fluoroaniline hydrochloride has been explored in cancer research. Hunston et al. (1984) studied derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide, which included compounds related to 2-(Benzyloxy)-5-fluoroaniline hydrochloride. They found that these compounds inhibited the growth and metabolism of murine leukemia L1210 cells, highlighting their potential as antiproliferative agents in cancer treatment (Hunston, Jones, Mcguigan, Walker, Balzarini, & De Clercq, 1984).
Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecules. Uhlmann, Felding, Vedsø, and Begtrup (1997) discussed the synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through directed lithiation of 1-(Benzyloxy)-1,2,3-triazole. This study demonstrates the compound's utility in creating new molecular structures, which can have various applications, including medicinal chemistry (Uhlmann, Felding, Vedsø, & Begtrup, 1997).
Myocardial Perfusion Imaging : Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs, including derivatives of 2-(Benzyloxy)-5-fluoroaniline hydrochloride, as potential myocardial perfusion imaging (MPI) agents. This research suggests the compound's potential use in cardiac imaging and diagnostics (Mou, Zhao, Fang, Peng, Guo, Liu, Ma, & Zhang, 2012).
Metabolic and Bioactivation Studies : Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluorinated anilines, to benzoquinoneimines as primary reaction products. This research is significant in understanding the biochemical interactions and potential toxicological implications of such compounds (Rietjens & Vervoort, 1991).
Fluorinated Compounds in Anticonvulsant Activity : Farrar et al. (1993) explored the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which relates to the research on 2-(Benzyloxy)-5-fluoroaniline hydrochloride. These compounds showed potential in the treatment of seizures, demonstrating the compound's relevance in neuropharmacology (Farrar, Ciechanowicz-Rutkowska, Grochowski, Serdà, Pilati, Filippini, Hinko, El-Assadi, Moore, & Edafiogho, 1993).
Mécanisme D'action
- Oxime Formation : The compound may react with carbonyl-containing molecules (such as aldehydes or ketones) to form oximes. Oximes are formed when the nitrogen of hydroxylamine attacks the carbonyl carbon, leading to the replacement of the carbonyl oxygen with the nitrogen from hydroxylamine .
- Hydrazone Formation : Alternatively, 2-(Benzyloxy)-5-fluoroaniline hydrochloride could react with carbonyl compounds to form hydrazones. In this case, the nitrogen of hydrazine attacks the carbonyl carbon, resulting in the formation of a hydrazone .
Mode of Action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMWFYDPYYZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)

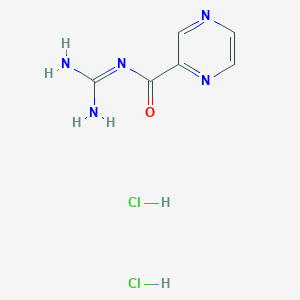
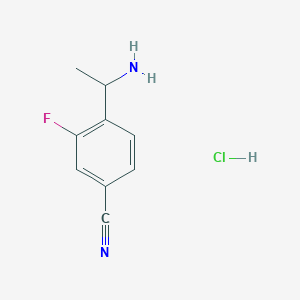
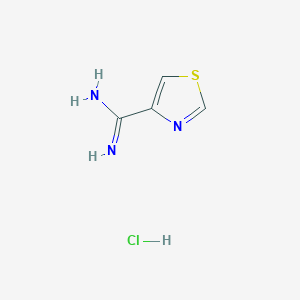
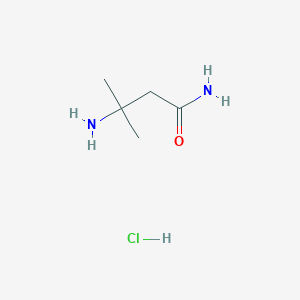
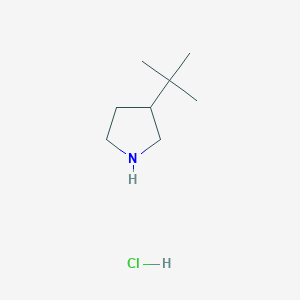
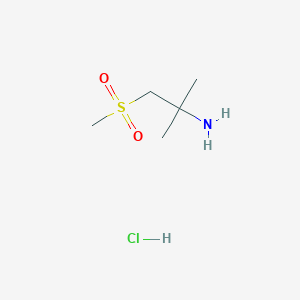
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)
